
1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a nitrobenzyl group, a dihydropyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Nitration: Introduction of the nitro group to the benzyl ring.
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the dihydropyridine intermediate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The dihydropyridine ring can be oxidized to a pyridine ring using oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides or amines.
Major Products
Reduction: Formation of 1-(3-aminobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide.
Oxidation: Formation of 1-(3-nitrobenzyl)-6-oxo-N-phenylpyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitrobenzyl and dihydropyridine derivatives on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, affecting the flow of calcium ions in and out of cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The nitrobenzyl group may also contribute to the compound’s biological activity through its interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Lacks the N-phenyl group, which may affect its biological activity and chemical properties.
1-(3-aminobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide: The amino group instead of the nitro group can lead to different reactivity and applications.
1-(3-nitrobenzyl)-6-oxo-N-phenylpyridine-3-carboxamide: The oxidized form of the dihydropyridine ring, which may have different electronic properties.
Uniqueness
1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitrobenzyl and dihydropyridine moieties makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C19H15N3O4 with a molecular weight of 349.3 g/mol. The compound features a six-membered heterocyclic structure with various functional groups, including a carboxamide and nitrobenzyl moieties. These structural characteristics enhance its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C19H15N3O4 |
Molecular Weight | 349.3 g/mol |
CAS Number | 899970-42-4 |
Anti-inflammatory Activity
Recent studies indicate that dihydropyridine derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine have been shown to inhibit the expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 macrophages . This suggests that the compound may modulate inflammatory pathways effectively.
Anticancer Activity
The anticancer potential of dihydropyridine derivatives has also been explored. For example, related compounds have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine against these cell lines remains to be fully elucidated but is an area of ongoing research.
Case Studies
Several case studies highlight the pharmacological potential of compounds related to 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine:
- Anti-inflammatory Effects : In a study involving LPS-induced acute lung injury models, derivatives similar to this compound showed a marked reduction in inflammatory markers and improved survival rates in treated mice .
- Cytotoxicity Evaluation : In vitro evaluations using MTT assays reported IC50 values for related dihydropyridine derivatives against cancer cell lines, providing insights into their potential as anticancer agents .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18-10-9-15(19(24)20-16-6-2-1-3-7-16)13-21(18)12-14-5-4-8-17(11-14)22(25)26/h1-11,13H,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYISOAUUWRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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